

Spectral Analysis of 2,3,4-Trifluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4-Trifluorophenol

Cat. No.: B133511

[Get Quote](#)

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2,3,4-Trifluorophenol**, complete with experimental protocols and workflow visualizations.

This technical guide provides a comprehensive overview of the spectral data for **2,3,4-Trifluorophenol** (CAS No. 2822-41-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present tabulated quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, along with detailed experimental protocols for the acquisition of such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectral Data Summary

The spectral data for **2,3,4-Trifluorophenol** has been compiled from various spectroscopic techniques to elucidate its molecular structure. The data is presented in the following tables for easy reference and comparison.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2,3,4-Trifluorophenol** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~6.83	m	-
H-6	~6.72	m	-
-OH	~5.62	br s	-

Note: The aromatic protons exhibit complex splitting patterns due to coupling with adjacent fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectral data provides information on the carbon framework of the molecule. Chemical shifts (δ) are reported in ppm. Due to the presence of fluorine atoms, the carbon signals exhibit splitting.

Carbon	Chemical Shift (δ , ppm)
C-1 (C-OH)	~141.2 (ddd, J=242.9, 13.9, 3.1 Hz)
C-2 (C-F)	~140.0 (ddd, J=248.3, 15.1, 4.2 Hz)
C-3 (C-F)	~138.8 (ddd, J=243.2, 14.8, 5.5 Hz)
C-4 (C-F)	~137.6 (ddd, J=247.1, 14.2, 3.8 Hz)
C-5	~113.5 (dd, J=17.0, 4.1 Hz)
C-6	~110.2 (dd, J=18.2, 5.0 Hz)

Note: The assignments and coupling constants are predicted based on typical values for fluorinated aromatic compounds and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3,4-Trifluorophenol** highlights the characteristic vibrational frequencies of its functional groups. The data presented below was obtained via the Attenuated Total Reflectance (ATR) technique.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3550-3200 (broad)	O-H stretch	Phenolic hydroxyl
~1620	C=C stretch	Aromatic ring
~1520	C=C stretch	Aromatic ring
~1470	C-H bend	Aromatic ring
~1280	C-O stretch	Phenol
~1100-1000	C-F stretch	Aryl fluoride

Mass Spectrometry (MS)

The mass spectrum of **2,3,4-Trifluorophenol** was obtained using electron ionization (EI). The data reveals the molecular ion peak and the fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Fragment Ion
148	100	[M] ⁺
120	~10	[M-CO] ⁺
100	~41	[M-CO-HF] ⁺ or [C ₅ H ₂ F ₂] ⁺
99	~16	[M-CO-F] ⁺ or [C ₅ H ₂ FO] ⁺
75	~5	[C ₆ H ₃] ⁺
74	~6	[C ₆ H ₂] ⁺
69	~6	[CF ₃] ⁺
50	~10	[C ₄ H ₂] ⁺

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2,3,4-Trifluorophenol** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 4.08 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8278 Hz
- Temperature: 298 K

^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Acquisition Time: 1.36 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 24038 Hz
- Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

- A small amount of solid **2,3,4-Trifluorophenol** was placed directly onto the diamond crystal of the ATR accessory.
- The pressure arm was lowered to ensure good contact between the sample and the crystal.

FTIR-ATR Analysis:

- Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Atmosphere: Air (background spectrum was taken prior to sample analysis)

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of **2,3,4-Trifluorophenol** in methanol was introduced into the mass spectrometer via a gas chromatograph (GC) with a heated injection port.
- Electron ionization (EI) was performed at 70 eV.

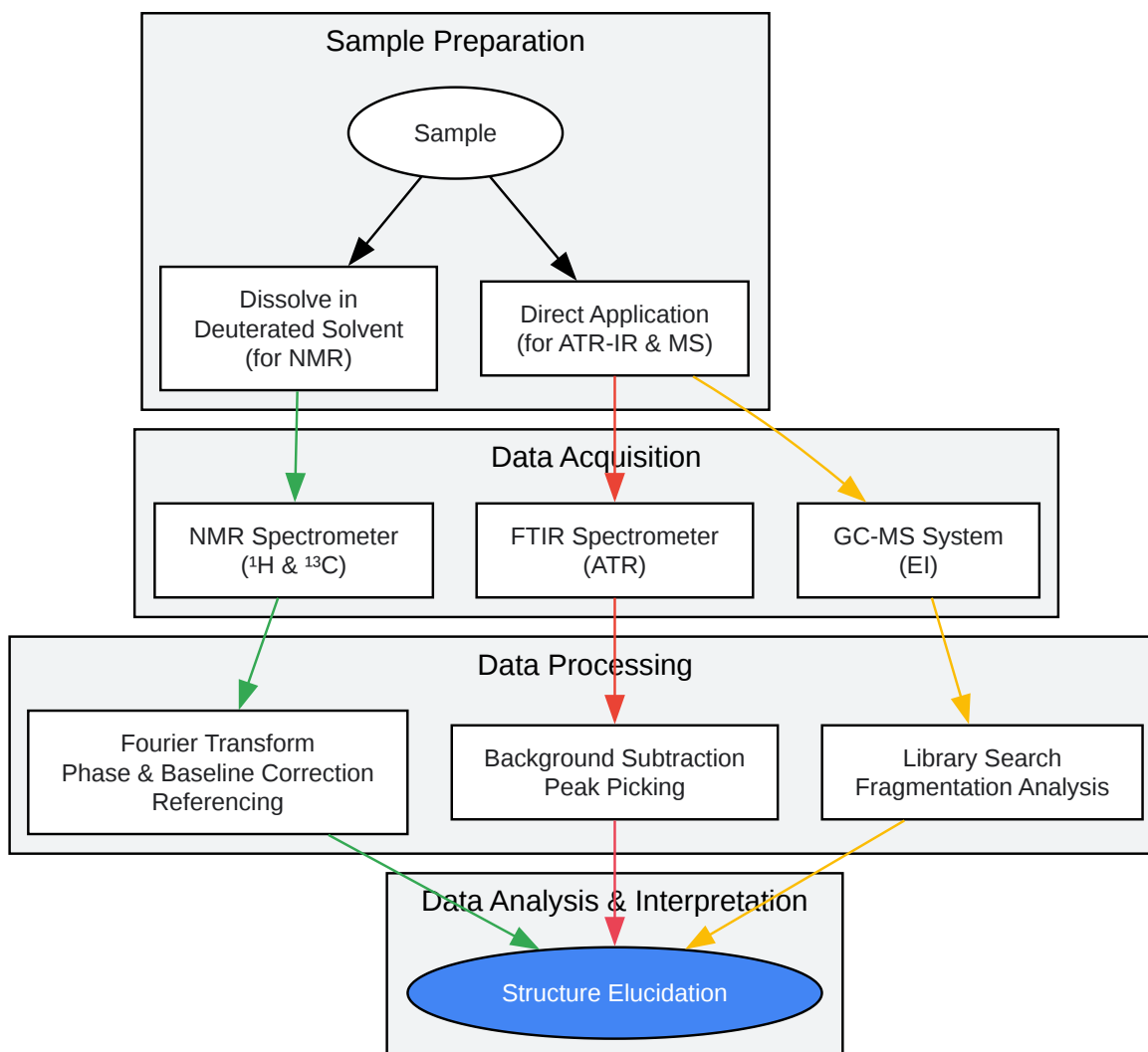
GC-MS Analysis:

- GC System: Agilent 7890A
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- Carrier Gas: Helium at a constant flow of 1 mL/min

- Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
- Mass Spectrometer: Agilent 5975C MSD
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 40-550

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2,3,4-Trifluorophenol**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Analysis of 2,3,4-Trifluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133511#2-3-4-trifluorophenol-spectral-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b133511#2-3-4-trifluorophenol-spectral-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com